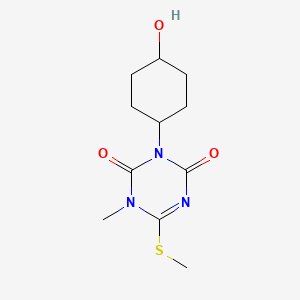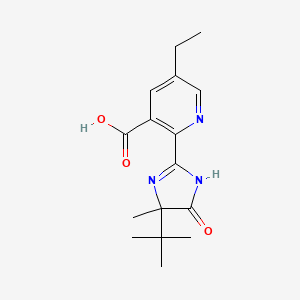
4-Desisopropyl-4-tert-butyl Imazethapyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Desisopropyl-4-tert-butyl Imazethapyr: is a chemical compound that serves as an impurity of Imazethapyr, a well-known herbicide. This compound is primarily used in scientific research to evaluate its effects on non-target vegetation within agroecosystems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desisopropyl-4-tert-butyl Imazethapyr involves several steps, starting from basic organic compounds. The synthetic route typically includes:
Formation of the Core Structure: The core structure of the compound is formed through a series of condensation reactions.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Desisopropyl-4-tert-butyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms .
Aplicaciones Científicas De Investigación
4-Desisopropyl-4-tert-butyl Imazethapyr has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry to study its properties and behavior.
Biology: Employed in biological studies to evaluate its effects on non-target vegetation and ecosystems.
Medicine: Investigated for potential therapeutic applications, although it is not currently used in human medicine.
Industry: Utilized in the development of herbicides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of 4-Desisopropyl-4-tert-butyl Imazethapyr involves its interaction with specific molecular targets within plants. The compound inhibits the activity of certain enzymes involved in amino acid synthesis, leading to the disruption of protein synthesis and ultimately causing plant growth inhibition. The molecular pathways affected by this compound are crucial for the survival and growth of plants .
Comparación Con Compuestos Similares
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another herbicide with a similar mode of action.
Imazamox: A related compound with herbicidal properties.
Uniqueness
4-Desisopropyl-4-tert-butyl Imazethapyr is unique due to its specific structural modifications, which differentiate it from other similar compounds. These modifications can result in different biological activities and environmental behaviors, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H21N3O3 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
2-(4-tert-butyl-4-methyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-6-9-7-10(13(20)21)11(17-8-9)12-18-14(22)16(5,19-12)15(2,3)4/h7-8H,6H2,1-5H3,(H,20,21)(H,18,19,22) |
Clave InChI |
VONWKUYAVRKZQX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
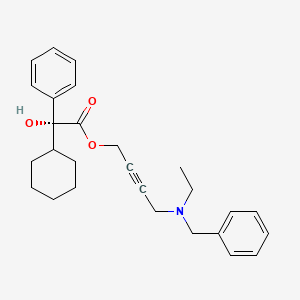

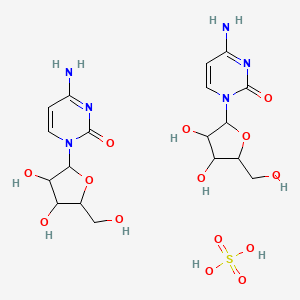

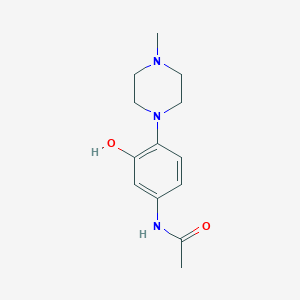
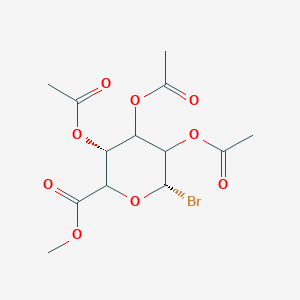
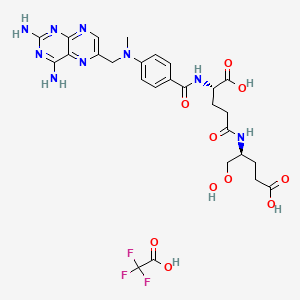

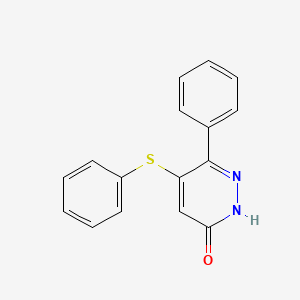
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
